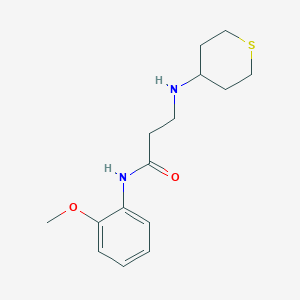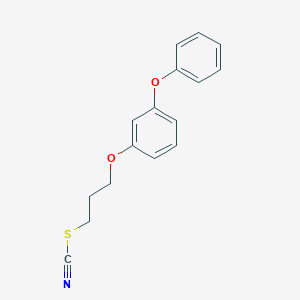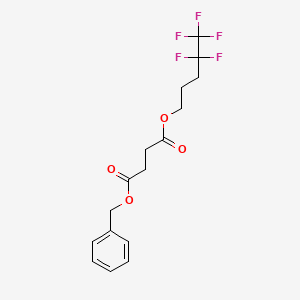
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide, also known as CEP-33779, is a small molecule inhibitor of the NF-κB pathway. The NF-κB pathway is a key signaling pathway involved in inflammation, cancer, and immune responses. CEP-33779 has been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide inhibits the NF-κB pathway by binding to and blocking the activity of IKKβ, a key kinase involved in the activation of the NF-κB pathway. By blocking the NF-κB pathway, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the development and progression of cancer, autoimmune diseases, and inflammatory disorders.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In autoimmune diseases, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide reduces inflammation by decreasing the production of pro-inflammatory cytokines and chemokines. In inflammatory disorders, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide reduces tissue damage and improves survival by reducing inflammation and improving organ function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for IKKβ and does not affect other kinases or signaling pathways. However, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has low bioavailability and requires high doses for in vivo experiments.
Orientations Futures
There are several future directions for the study of 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway. Additionally, the development of new drug delivery systems may improve the bioavailability and efficacy of 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide for in vivo experiments.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. In cancer, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. In autoimmune diseases, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has been shown to reduce inflammation and disease severity in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory disorders, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has been shown to reduce inflammation and tissue damage in animal models of colitis and sepsis.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-2-21-16-10-6-5-9-15(16)19-17(20)12-11-13-7-3-4-8-14(13)18/h3-12H,2H2,1H3,(H,19,20)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAYWDSATBNABO-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![butyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3847160.png)

![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3847180.png)

![3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847189.png)



![(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate](/img/structure/B3847215.png)
![1-[5-(2-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3847221.png)

![methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate](/img/structure/B3847242.png)
![2-{[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3847247.png)